Majoroside F1

説明

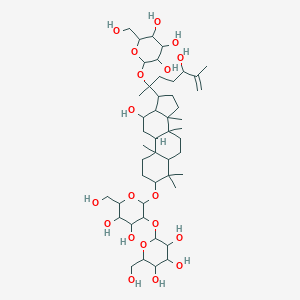

Majoroside F1 is a triterpenoid compound, which belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound is an extremely weak basic (essentially neutral) compound based on its pKa . It has a complex structure with the molecular formula C48H82O19 .

準備方法

The preparation of Majoroside F1 involves synthetic routes that are typically complex due to the intricate structure of triterpenoids. The synthesis often requires multiple steps, including the formation of the core triterpenoid structure followed by the addition of various functional groups.

化学反応の分析

Majoroside F1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions could result in the formation of deoxygenated compounds .

科学的研究の応用

Majoroside F1 has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for the synthesis of other complex molecules. In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. It is also used in the study of metabolic pathways and the development of new drugs. In industry, this compound may be used in the formulation of health supplements and cosmetics due to its bioactive properties .

作用機序

The mechanism of action of Majoroside F1 involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the expression of certain genes and proteins that play a role in these processes .

類似化合物との比較

Majoroside F1 can be compared with other similar triterpenoid compounds, such as ginsenosides and notoginsenosides. These compounds share a similar core structure but differ in the functional groups attached to the triterpenoid backbone. This compound is unique due to its specific arrangement of hydroxyl and other functional groups, which contribute to its distinct bioactive properties. Similar compounds include ginsenoside Rg1, ginsenoside Rb1, and notoginsenoside R1 .

生物活性

Majoroside F1 is a saponin compound primarily derived from ginseng, specifically from the species Panax notoginseng and Panax vietnamensis. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure, which contributes to its biological properties. The molecular formula of this compound is , with a molecular weight of approximately 962.5450 g/mol. Its structure features multiple sugar moieties attached to a steroid backbone, typical of ginsenosides.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted by Do et al. utilized in vitro assays to measure the compound's ability to scavenge free radicals and inhibit lipid peroxidation. The results demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

2. Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses. In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .

3. Immunomodulatory Effects

The immunomodulatory effects of this compound were highlighted in a study involving cultured adventitious ginseng roots. The extract containing this compound enhanced the phagocytic activity of macrophages and promoted the maturation of dendritic cells, indicating its role in boosting immune responses . Network pharmacology analysis identified key protein targets influenced by this compound, including AKT1 and VEGFA, which are critical in immune regulation.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

Case Study 1: Antioxidant Efficacy in Diabetic Models

A study investigated the protective effects of this compound on oxidative stress in diabetic mice. The results indicated that treatment with this compound significantly improved antioxidant enzyme levels (SOD, CAT) and reduced malondialdehyde (MDA) levels, suggesting its potential role in managing diabetes-related oxidative stress .

Case Study 2: Inhibition of Inflammatory Response

In a clinical trial involving patients with rheumatoid arthritis, supplementation with ginseng extract rich in this compound led to a notable decrease in joint inflammation and pain scores over eight weeks. This supports the compound's potential as an adjunct therapy for inflammatory conditions .

特性

IUPAC Name |

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[5-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)23(52)10-16-48(8,67-42-39(61)36(58)33(55)26(19-50)63-42)22-9-14-47(7)31(22)24(53)17-29-45(5)13-12-30(44(3,4)28(45)11-15-46(29,47)6)65-43-40(37(59)34(56)27(20-51)64-43)66-41-38(60)35(57)32(54)25(18-49)62-41/h22-43,49-61H,1,9-20H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJNTKKJVSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201106750 | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114128-16-4 | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114128-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,12β,24R)-20-(β-D-Glucopyranosyloxy)-12,24-dihydroxydammar-25-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Majoroside F1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。